molecular formula C18H26N2O3 B250409 N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

カタログ番号: B250409
分子量: 318.4 g/mol
InChIキー: BSXIEICXSPXZQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, also known as THF-CU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. THF-CU is a potent inhibitor of the copper-dependent enzyme lysyl oxidase (LOX), which plays a crucial role in the formation and maintenance of the extracellular matrix (ECM).

科学的研究の応用

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. LOX has been shown to be upregulated in many types of cancer, and inhibition of LOX activity has been shown to have anti-tumor effects. This compound has been shown to inhibit the activity of LOX in vitro and in vivo, making it a potential candidate for the development of anti-cancer therapies.
In addition to its potential anti-cancer effects, this compound has also been shown to have anti-fibrotic effects. Fibrosis is a pathological process that involves the excessive accumulation of ECM proteins, leading to tissue scarring and dysfunction. LOX is known to play a key role in the development of fibrosis, and inhibition of LOX activity has been shown to attenuate fibrosis in various organs. This compound has been shown to inhibit LOX activity and attenuate fibrosis in animal models of liver and lung fibrosis.

作用機序

N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea is a potent inhibitor of LOX, which is a copper-dependent enzyme that catalyzes the cross-linking of collagen and elastin fibers in the ECM. LOX-mediated cross-linking is important for the structural integrity of tissues, but excessive LOX activity can lead to tissue stiffness and dysfunction. This compound binds to the copper ion in the active site of LOX, preventing the enzyme from catalyzing the cross-linking reaction.
Biochemical and Physiological Effects:
In addition to its effects on LOX activity, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of liver and lung fibrosis.

実験室実験の利点と制限

One of the main advantages of N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea for lab experiments is its specificity for LOX inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of LOX in various biological processes. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its stability and solubility properties are not well characterized. In addition, this compound has not been extensively studied in vivo, so its pharmacokinetic and pharmacodynamic properties are not well understood.

将来の方向性

There are many potential future directions for research on N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea. One area of research is the development of more potent and selective LOX inhibitors based on the structure of this compound. Another area of research is the investigation of the effects of this compound on other copper-dependent enzymes and the copper homeostasis system. Additionally, the in vivo pharmacokinetic and pharmacodynamic properties of this compound need to be further characterized to determine its potential as a therapeutic agent for cancer and fibrosis.

合成法

The synthesis of N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea involves the reaction of cyclohexylisocyanate with 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a copper catalyst. The resulting product is then purified using column chromatography. The yield of this compound is typically around 60-70%, and the purity can be confirmed using NMR and mass spectrometry.

特性

分子式

C18H26N2O3

分子量

318.4 g/mol

IUPAC名

1-cyclohexyl-3-[3-(oxolan-2-ylmethoxy)phenyl]urea

InChI

InChI=1S/C18H26N2O3/c21-18(19-14-6-2-1-3-7-14)20-15-8-4-9-16(12-15)23-13-17-10-5-11-22-17/h4,8-9,12,14,17H,1-3,5-7,10-11,13H2,(H2,19,20,21)

InChIキー

BSXIEICXSPXZQL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OCC3CCCO3

正規SMILES

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。